molecular formula C11H11N3O B1437366 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline CAS No. 1036512-83-0

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline

Cat. No.: B1437366
CAS No.: 1036512-83-0
M. Wt: 201.22 g/mol
InChI Key: UWYNESDENROIHG-UHFFFAOYSA-N
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Description

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline is a compound that features a cyclopropyl group attached to a 1,2,4-oxadiazole ring, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This one-pot method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the oxadiazole ring or the aniline moiety.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aniline or oxadiazole ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives act as inhibitors of enzymes like carbonic anhydrase, affecting cellular processes related to cancer progression . The exact pathways and molecular targets depend on the specific structure and functional groups of the derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline is unique due to the combination of the cyclopropyl group, oxadiazole ring, and aniline moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development in various fields.

Biological Activity

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its synthesis, mechanisms of action, and specific case studies highlighting its efficacy against various diseases.

Synthesis and Structural Characteristics

The synthesis of this compound involves the construction of the oxadiazole ring, which is known for its diverse pharmacological properties. The compound's structure includes a cyclopropyl group that may influence its biological interactions and enhance its activity against certain targets.

Biological Activity Overview

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Key areas of activity include:

  • Anticancer Activity : Studies have shown that derivatives of oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values in the low micromolar range against human leukemia and breast cancer cell lines .
  • Antimicrobial Properties : The compound has also been assessed for antibacterial and antifungal activities. Preliminary results indicate that it may possess moderate efficacy against Gram-positive and Gram-negative bacteria as well as certain fungal strains .

Anticancer Studies

A notable study reported that this compound derivatives exhibited apoptosis-inducing properties in MCF-7 (breast cancer) and U937 (leukemia) cell lines. Flow cytometry analysis indicated that these compounds acted in a dose-dependent manner to induce cell death .

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-70.65Apoptosis induction
Similar derivativeU9372.41Apoptosis induction

Antimicrobial Activity

Research highlighted the antimicrobial potential of the compound against various pathogens. For instance, MIC values were recorded for several bacterial strains:

PathogenMIC (µg/mL)
E. coli16.69
S. aureus22.9
C. albicans78.23

These results suggest that the compound could serve as a scaffold for developing new antimicrobial agents .

Case Studies

Several case studies have been documented regarding the biological activity of related oxadiazole compounds:

  • Cytotoxicity Against Cancer Cells : A study involving a series of oxadiazole derivatives showed that compounds with similar structural features to this compound exhibited enhanced cytotoxicity against multiple cancer cell lines compared to standard chemotherapeutics like doxorubicin .
  • Inhibition of Enzymatic Activity : Another investigation focused on the inhibition of carbonic anhydrases (CAs), where oxadiazole derivatives displayed selective inhibition at nanomolar concentrations against cancer-associated isoforms like hCA IX and XII .

Properties

IUPAC Name

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c12-9-3-1-2-8(6-9)11-13-10(14-15-11)7-4-5-7/h1-3,6-7H,4-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYNESDENROIHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=CC(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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